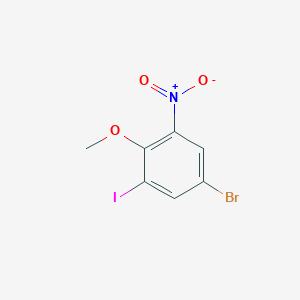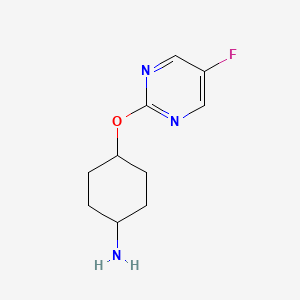
Trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine is a synthetic organic compound that features a cyclohexane ring substituted with an amine group and a fluoropyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine typically involves the following steps:
-
Formation of the Fluoropyrimidine Intermediate: : The starting material, 5-fluoropyrimidine, can be synthesized through the fluorination of pyrimidine derivatives. One common method is the Balz-Schiemann reaction, where an amino group on the pyrimidine is diazotized and then replaced with a fluorine atom .
-
Cyclohexanamine Derivative Preparation: : The cyclohexanamine moiety can be prepared by hydrogenation of cyclohexanone oxime, followed by protection of the amine group if necessary.
-
Coupling Reaction: : The final step involves the coupling of the fluoropyrimidine intermediate with the cyclohexanamine derivative. This can be achieved through nucleophilic substitution reactions, where the fluoropyrimidine acts as an electrophile and the amine group on the cyclohexane ring acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can be used to modify the fluoropyrimidine ring or the cyclohexane ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as using organometallic reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Organolithium or Grignard reagents can be employed for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of reduced derivatives of the fluoropyrimidine or cyclohexane ring.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of fluorinated pyrimidines on biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine would depend on its specific biological target. Generally, fluorinated pyrimidines can inhibit enzymes involved in nucleotide synthesis or function as antimetabolites. The cyclohexanamine moiety may enhance the compound’s binding affinity to certain proteins or receptors, thereby modulating their activity.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
Fluoropyrimidine derivatives: Various derivatives with modifications on the pyrimidine ring or attached functional groups.
Uniqueness
Trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine is unique due to the presence of both a fluoropyrimidine and a cyclohexanamine moiety. This dual functionality may confer distinct biological activities and chemical reactivity compared to other fluoropyrimidine derivatives.
属性
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h5-6,8-9H,1-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGSGOTWTNYDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
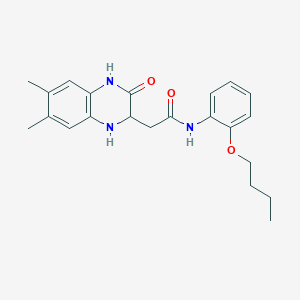
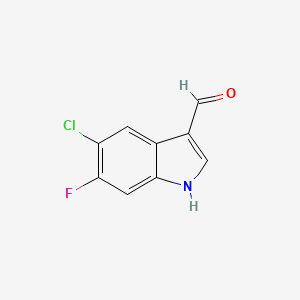
![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2579954.png)
![2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide](/img/structure/B2579955.png)
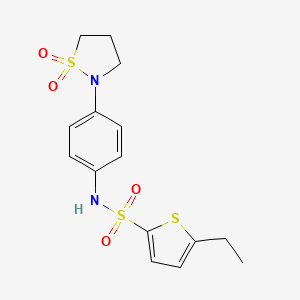
![Methyl 4-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}phenyl ether](/img/structure/B2579958.png)
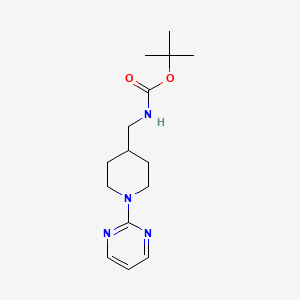
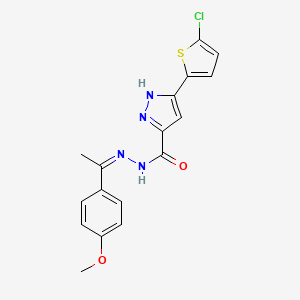
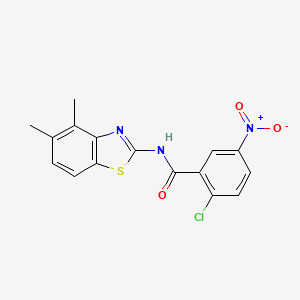
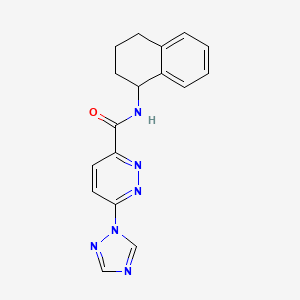
![2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2579970.png)
![(2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2579971.png)
![N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2579973.png)
